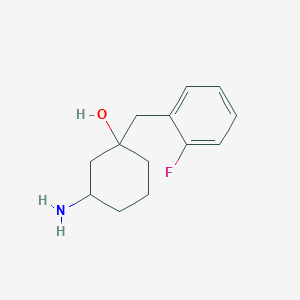

3-Amino-1-(2-fluorobenzyl)cyclohexanol

Descripción

3-Amino-1-(2-fluorobenzyl)cyclohexanol is a fluorinated cyclohexanol derivative with an amino group at the 3-position and a 2-fluorobenzyl substituent at the 1-position of the cyclohexanol ring. This compound is structurally distinct due to its combination of fluorine and amino functional groups, which may confer unique physicochemical and biological properties.

Propiedades

Fórmula molecular |

C13H18FNO |

|---|---|

Peso molecular |

223.29 g/mol |

Nombre IUPAC |

3-amino-1-[(2-fluorophenyl)methyl]cyclohexan-1-ol |

InChI |

InChI=1S/C13H18FNO/c14-12-6-2-1-4-10(12)8-13(16)7-3-5-11(15)9-13/h1-2,4,6,11,16H,3,5,7-9,15H2 |

Clave InChI |

XQWONQVFJAQLIE-UHFFFAOYSA-N |

SMILES canónico |

C1CC(CC(C1)(CC2=CC=CC=C2F)O)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

a. 4-[(2-Fluorobenzyl)amino]cyclohexanol

- Structural Difference: The amino group is at the 4-position instead of the 3-position.

- Implications : Positional isomerism can significantly alter stereochemical interactions and receptor binding. For example, in drug design, the spatial arrangement of functional groups affects target selectivity .

b. (1R,3S)-3-Amino-1-(trifluoromethyl)cyclohexanol

- Structural Difference : A trifluoromethyl (-CF₃) group replaces the 2-fluorobenzyl substituent.

c. Cyclohexanol and Cyclohexylamine

- Functional Group Differences: Cyclohexanol has a hydroxyl (-OH) group, while cyclohexylamine has an amino (-NH₂) group.

- Acid-Base Behavior: Cyclohexylamine forms water-soluble ammonium salts with HCl, enabling separation from cyclohexanol via acid-base extraction. This property is critical in purification workflows .

Physicochemical Properties

*Predicted based on structural analogs. The 2-fluorobenzyl group likely reduces water solubility and increases logP compared to unsubstituted cyclohexanol.

Analytical Challenges

- Mass Spectrometry: Cyclohexanol derivatives often exhibit near-identical mass spectra, complicating identification. For example, NIST libraries struggle to distinguish cyclohexanol from structural analogs due to spectral similarity .

- Volatile Organic Compound (VOC) Analysis: SIFT-MS and GC/MS show comparable accuracy for cyclohexanol detection in plasma, but SIFT-MS offers faster analysis .

Key Research Findings

Fluorine Substituents: The 2-fluorobenzyl group in 3-amino-1-(2-fluorobenzyl)cyclohexanol likely enhances lipophilicity and target binding compared to non-fluorinated analogs, as seen in related fluorinated probes .

Amino Group Position: Positional isomerism (3- vs. 4-amino) affects molecular interactions. For example, 4-[(2-fluorobenzyl)amino]cyclohexanol may exhibit different stereochemical effects in drug-receptor binding .

Safety Profile: While cyclohexanol has well-documented exposure limits (50 ppm TWA), the toxicity of 3-amino-1-(2-fluorobenzyl)cyclohexanol remains uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.